molecular formula C12H17NO B1415918 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine CAS No. 1704089-35-9

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine

Cat. No. B1415918
CAS RN: 1704089-35-9
M. Wt: 191.27 g/mol
InChI Key: DRGXKQWIWFFJAI-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine, also known by its IUPAC name 1-(2-isopropoxyethyl)cyclopropan-1-amine hydrochloride , is a chemical compound with the molecular formula C~8~H~17~NO·HCl . It belongs to the class of cyclopropane-containing compounds and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of an amine precursor with a cyclopropane ring. While specific synthetic routes may vary, the general steps include the introduction of the cyclopropane moiety and subsequent functionalization to yield the desired compound. Researchers have explored various synthetic strategies, including ring-closing reactions and amine functionalization .


Molecular Structure Analysis

The molecular structure of 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine consists of a cyclopropane ring attached to a phenyl group via an isopropoxyethyl linker. The hydrochloride salt form enhances solubility and stability. The three-membered cyclopropane ring imparts rigidity to the molecule, potentially influencing its biological activity .


Chemical Reactions Analysis

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and amine transformations. Researchers have investigated its reactivity profile to understand its potential applications in medicinal chemistry and drug development .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C~8~H~17~NO.ClH/c1-7(2)10-6-5-8(9)3-4-8;/h7H,3-6,9H2,1-2H3;1H

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

  • Identifying potential drug targets for therapeutic intervention .

properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-6-4-3-5-10(11)12(13)7-8-12/h3-6,9H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGXKQWIWFFJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(Propan-2-yloxy)phenyl]cyclopropan-1-amine
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